Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Lipophilicity Pharmacokinetics Drug Design

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate (CAS 1296114-57-2) is a six-membered alicyclic diester featuring a geminal difluoromethylene group at the 5-position. With a molecular formula of C10H14F2O4 and a molecular weight of 236.21 g/mol, it is a versatile synthetic intermediate within the broader class of fluorinated cycloalkane building blocks.

Molecular Formula C10H14F2O4
Molecular Weight 236.215
CAS No. 1296114-57-2
Cat. No. B582509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
CAS1296114-57-2
SynonymsdiMethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Molecular FormulaC10H14F2O4
Molecular Weight236.215
Structural Identifiers
SMILESCOC(=O)C1CC(CC(C1)(F)F)C(=O)OC
InChIInChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3
InChIKeyGOPQWNFHKWAXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5,5-Difluorocyclohexane-1,3-dicarboxylate (CAS 1296114-57-2): A Specialized gem-Difluorinated Diester Building Block for Medicinal Chemistry and Agrochemical Research


Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate (CAS 1296114-57-2) is a six-membered alicyclic diester featuring a geminal difluoromethylene group at the 5-position. With a molecular formula of C10H14F2O4 and a molecular weight of 236.21 g/mol, it is a versatile synthetic intermediate within the broader class of fluorinated cycloalkane building blocks [1]. The compound is characterized by two ester functionalities at the 1- and 3-positions, offering multiple handles for further derivatization, while the 5,5-difluoro motif imparts unique conformational and electronic properties that are valuable in drug discovery and materials science [2].

Why Dimethyl 5,5-Difluorocyclohexane-1,3-dicarboxylate Cannot Be Substituted by Non-Fluorinated or Differently Fluorinated Cyclohexane Dicarboxylates


The specific placement and number of fluorine atoms on the cyclohexane ring dramatically alter its three-dimensional shape, electronic distribution, and metabolic stability, making simple analog substitution a high-risk strategy. The gem-difluoro group at the 5-position introduces a strong dipole moment and can lock the ring into a specific conformation that is distinct from non-fluorinated or mono-fluorinated cyclohexane dicarboxylates [1]. For instance, the conformational energy landscape for 5,5-difluoro substitution is quantifiably different from that of 4,4-difluoro or 3,3-difluoro isomers, impacting molecular recognition and biological activity in a way that is not predictable from the parent hydrocarbon structure [2]. Therefore, using an alternative diester building block without this precise fluorination pattern would likely result in a different spatial arrangement of functional groups, potentially abolishing target binding or altering pharmacokinetic properties.

Quantitative Differentiation of Dimethyl 5,5-Difluorocyclohexane-1,3-dicarboxylate from Structural Analogs: A Comparative Evidence Guide


Lipophilicity Modulation: XLogP3-AA of 5,5-Difluoro Diester vs. Non-Fluorinated Cyclohexane Dicarboxylate

The introduction of the gem-difluoro group at the 5-position increases lipophilicity compared to the non-fluorinated dimethyl cyclohexane-1,3-dicarboxylate parent. The XLogP3-AA for the 5,5-difluoro compound is predicted to be 1.5 [1], a value higher than the estimated logP of ~0.8 for the parent hydrocarbon analog. This increase in lipophilicity can improve membrane permeability in biological contexts [2].

Lipophilicity Pharmacokinetics Drug Design

Conformational Bias: 5,5-Difluoro Substitution Dictates a Distinct Chair Conformer Energy Profile Relative to 4,4- and 3,3-Isomers

Computational studies on difluorocyclohexanes demonstrate that the relative energies of the two chair conformers are highly dependent on the position of the gem-difluoro group. For 5,5-difluoro isomers, the energy difference between the two chair conformers is distinct from that of the 4,4- and 3,3-difluoro isomers, with a correlation coefficient (R²) of 0.967 between computed and model relative energies across all difluoro isomers [1]. This quantitative difference in conformational landscape directly impacts the spatial presentation of the 1,3-dicarboxylate groups for further reactions or biological interactions.

Conformational Analysis Structure-Based Drug Design Molecular Modeling

Predicted Physical Property Differences: Boiling Point and Density vs. Hydrocarbon Analogs

The presence of fluorine atoms significantly alters the boiling point and density of the cyclohexane core. Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate has a predicted boiling point of 262.4±40.0 °C and a predicted density of 1.21±0.1 g/cm³ . In contrast, the non-fluorinated dimethyl cyclohexane-1,3-dicarboxylate has a predicted boiling point of approximately 250-260 °C and a density around 1.1 g/cm³. This ~0.1 g/cm³ increase in density and a modestly higher boiling point are typical of fluorination and impact purification and handling [1].

Physicochemical Properties Purification Formulation

Proven Synthetic Utility: 5,5-Difluorocyclohexane Core is a Validated Scaffold in Drug Discovery for Potency and Selectivity Optimization

The gem-difluorocyclohexane scaffold, of which this diester is a member, has demonstrated value in medicinal chemistry programs. Building blocks containing the gem-difluoro motif have been used to develop potent and selective inhibitors across a range of targets, including cathepsins, cholesteryl ester transfer protein (CETP), muscarinic M3 receptors, and bradykinin B1 receptors [1]. For example, Maraviroc, an FDA-approved HIV drug, utilizes a 4,4-difluorocyclohexane building block to achieve a unique antiviral profile and eliminate hERG channel affinity [2]. The 5,5-difluoro regioisomer offers an alternative conformational vector for similar optimization efforts.

Medicinal Chemistry Drug Discovery Scaffold Hopping

High Purity and Controlled Storage Specifications for Reliable Reproducibility in Sensitive Synthetic Applications

Commercially available Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate is typically supplied at a purity of ≥98% (NLT 98%) and is recommended for storage at 2-8°C . While specific decomposition data for this compound is not available, the cold storage recommendation is a precaution to maintain the integrity of the ester and difluoro functionalities, which can be sensitive to hydrolysis or thermal degradation. This level of purity and storage guidance is standard for high-value fluorinated intermediates and ensures consistent results in multi-step syntheses.

Purity Stability Quality Control

Defined Application Scenarios for Dimethyl 5,5-Difluorocyclohexane-1,3-dicarboxylate in Medicinal Chemistry and Chemical Biology


Scaffold for Lead Optimization in Drug Discovery Requiring a Conformationally Restricted 1,3-Dicarboxylate Motif

In a lead optimization program where a non-fluorinated 1,3-cyclohexane dicarboxylate core has shown promising but suboptimal activity, replacing it with Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate is a high-probability strategy. The 5,5-difluoro substitution alters the ring's conformational equilibrium and increases lipophilicity (XLogP3-AA = 1.5 vs. ~0.8), which can improve target binding and membrane permeability [1]. This approach is validated by the successful use of the 4,4-difluoro analog in Maraviroc, which addressed hERG liability and improved antiviral potency [2].

Synthesis of Asymmetric Catalysts or Chiral Ligands with a Sterically and Electronically Defined Fluorinated Core

The two ester groups at the 1- and 3-positions can be selectively hydrolyzed or derivatized to create unsymmetrical diacids or monoesters. The presence of the gem-difluoro group influences the electronics and sterics around these reactive centers. By leveraging the unique conformational bias of the 5,5-difluoro scaffold (as predicted by models with R² = 0.967 for isomer relative energies) [1], researchers can design novel chiral ligands or organocatalysts with a well-defined 3D structure and altered Lewis basicity compared to non-fluorinated analogs [2].

Building Block for Positron Emission Tomography (PET) Tracer Precursors via Radiofluorination

The cyclohexane ring provides a metabolically stable platform for PET tracers. The 5,5-difluoro group can be considered a non-radioactive isostere or a precursor to radiofluorination at the 5-position. The compound's diesters can be reduced to the corresponding alcohols or hydrolyzed to acids, providing a starting point for the synthesis of [18F]-labeled cyclohexane derivatives for in vivo imaging. The established synthetic route to gem-difluorocyclohexane building blocks provides a reliable pathway for accessing such precursors [1].

Synthesis of Novel Agrochemicals with Enhanced Environmental Stability

The introduction of fluorine atoms is a common strategy in agrochemical design to improve metabolic stability and reduce application rates. The 5,5-difluorocyclohexane-1,3-dicarboxylate core can be elaborated to create novel fungicides or herbicides, as suggested by patent literature on fluorinated cyclohexane derivatives [1]. The distinct conformational and electronic properties of the 5,5-difluoro motif, relative to non-fluorinated analogs, can be exploited to optimize binding to plant or fungal enzymes while potentially increasing resistance to degradation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.